2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
CAS No.: 1396761-97-9
Cat. No.: VC7599951
Molecular Formula: C14H13ClFNO3
Molecular Weight: 297.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396761-97-9 |
|---|---|
| Molecular Formula | C14H13ClFNO3 |
| Molecular Weight | 297.71 |
| IUPAC Name | 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |
| Standard InChI | InChI=1S/C14H13ClFNO3/c1-14(19,11-6-3-7-20-11)8-17-13(18)12-9(15)4-2-5-10(12)16/h2-7,19H,8H2,1H3,(H,17,18) |
| Standard InChI Key | MAGYUZFGXAPGIJ-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2=CC=CO2)O |
Introduction
2-Chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications. This compound combines a benzamide backbone with a furan ring, which is known for its biological activity in various pharmaceutical compounds.
Synthesis and Chemical Characteristics
The synthesis of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the reaction of a benzoyl chloride derivative with an appropriate amine. The presence of a furan ring and a hydroxy group suggests potential sites for further chemical modification or biological interaction.
Chemical Reactions
-
Synthesis Pathway: The compound can be synthesized through a condensation reaction between a benzoyl chloride and an amine containing the furan and hydroxypropyl groups.
-
Potential Modifications: The hydroxy group and the furan ring offer opportunities for further derivatization, which could be explored for enhancing biological activity or altering physical properties.
Biological Activity and Potential Applications
While specific biological activity data for 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is not detailed in the search results, compounds with similar structures have shown promise in various therapeutic areas. For instance, benzamide derivatives have been explored for their antimicrobial and anti-inflammatory properties .
Potential Therapeutic Areas
-
Antimicrobial Activity: Given the structural similarity to compounds known for antimicrobial properties, this compound may exhibit activity against certain pathogens.
-
Anti-inflammatory Activity: The benzamide core is found in compounds with anti-inflammatory effects, suggesting potential in this area.
Detailed Research Findings
-
Structural Analysis: The compound's structure, featuring a benzamide linked to a furan ring, suggests potential for interaction with biological targets.
-
Spectroscopic Analysis: Further studies could involve NMR and IR spectroscopy to confirm the compound's structure and explore its conformational properties.
Future Research Directions
-
Biological Screening: In vitro and in vivo studies are necessary to determine the compound's efficacy and safety profile.
-
Derivatization Studies: Exploring modifications to the furan ring or hydroxy group could lead to compounds with enhanced biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume